methyl 2-[(E)-N'-(benzyloxy)imidamido]thiophene-3-carboxylate
Description
Methyl 2-[(E)-N'-(benzyloxy)imidamido]thiophene-3-carboxylate is a thiophene-based derivative characterized by a methyl ester group at position 3, a benzyloxy-substituted imidamide moiety at position 2, and an E-configuration at the imine bond (Fig. 1).
Properties
IUPAC Name |
methyl 2-[(E)-(phenylmethoxyamino)methylideneamino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-18-14(17)12-7-8-20-13(12)15-10-16-19-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXRMSPNARYIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)N=CNOCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC=C1)/N=C/NOCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(E)-N'-(benzyloxy)imidamido]thiophene-3-carboxylate (CAS Number: 338750-44-0) is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring an imidamido group and a benzyloxy moiety, suggests possible interactions with biological targets, making it a candidate for further investigation in pharmacological studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 286.34 g/mol. The compound's structure can be represented as follows:
Anticancer Properties
Recent studies have indicated the potential of thiophene derivatives, including this compound, in targeting cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study published in PubMed explored the effects of thiophene derivatives on prostate cancer cells, demonstrating that certain substitutions can enhance anticancer activity through modulation of key signaling pathways involved in cell survival and apoptosis .
Enzyme Inhibition
The compound's structure suggests potential interactions with enzymes involved in metabolic processes. For example, derivatives of thiophene have been studied for their ability to inhibit xanthine oxidase, an enzyme implicated in gout and oxidative stress-related diseases.
Research Findings:
In a comparative study, various thiophene derivatives were synthesized and evaluated for their xanthine oxidase inhibitory activity. This compound exhibited moderate inhibition compared to established inhibitors like febuxostat .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the benzyloxy and imidamido groups can significantly influence the compound's efficacy and selectivity towards biological targets.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against cancer cell lines |
| Variation in alkyl groups | Altered solubility and bioavailability |
| Changes in functional groups | Enhanced enzyme inhibition properties |
Potential Applications
Given its biological activity, this compound could be explored for various therapeutic applications:
- Anticancer Agent: Targeting specific cancer types through tailored modifications.
- Anti-inflammatory Drug: Investigating its role in inhibiting inflammatory pathways.
- Enzyme Inhibitor: Developing formulations for conditions like gout through xanthine oxidase inhibition.
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their differentiating features are summarized in Table 1.
Table 1: Structural Comparison of Thiophene Carboxylate Derivatives
Key Observations :
- The target compound features a unique benzyloxy-imidamide group, which distinguishes it from analogs with hydroxylphenyl (6o) or cyano-acrylamido (3a-3k) substituents.
Key Observations :
- The synthesis of 6o involves a multicomponent Petasis reaction, requiring specialized conditions (HFIP solvent, molecular sieves) but achieving a modest yield (22%) .
- Derivatives 3a-3k are synthesized via a simpler Knoevenagel condensation, yielding higher efficiencies (60–80%) under reflux with acid/base catalysis .
Table 3: Comparative Bioactivity and Spectral Data
Key Observations :
- 3a-3k derivatives exhibit confirmed antioxidant and anti-inflammatory activities, likely due to electron-withdrawing cyano groups enhancing radical-scavenging capacity .
- The benzyloxy group in the target compound may confer improved metabolic stability compared to hydroxylated analogs like 6o, which could undergo rapid glucuronidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
